3-(Dimethyl-octylazaniumyl)propane-1-sulfonate
Overview
Description
3-(Dimethyl-octylazaniumyl)propane-1-sulfonate is a zwitterionic surfactant known for its ability to solubilize proteins and other biomolecules. It is commonly used in biochemical and biophysical research due to its unique properties that allow it to interact with both hydrophobic and hydrophilic molecules .
Scientific Research Applications
3-(Dimethyl-octylazaniumyl)propane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents and cleaning agents.
Safety and Hazards
“N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate” is categorized as a serious eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity Category 3) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .
Mechanism of Action
Octyl sulfobetaine, also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate or 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate, is a zwitterionic surfactant . It has a unique structure that allows it to exhibit excellent properties such as good solubility in water and detergency .
Target of Action
The primary targets of Octyl sulfobetaine are microbial cells, specifically gram-positive and gram-negative bacteria . The compound interacts with the cell membranes of these bacteria, disrupting their structure and function .
Mode of Action
Octyl sulfobetaine interacts with its targets by adsorbing onto the cell surface and forming interface complexes between the microorganism membrane and the antimicrobial substance . This interaction leads to changes in the cell membrane’s structure and function, ultimately leading to the death of the bacteria .
Biochemical Pathways
These organisms have evolved different metabolic pathways for the biosynthesis and catabolism of betaine .
Pharmacokinetics
It is known that the compound exhibits good surface properties, especially low critical micelle concentration (cmc) and p20 values . These properties suggest that Octyl sulfobetaine may have good bioavailability.
Result of Action
The primary result of Octyl sulfobetaine’s action is the death of bacterial cells . The compound’s interaction with the cell membrane disrupts its structure and function, leading to cell death . Additionally, Octyl sulfobetaine has been shown to exhibit good antimicrobial activity, but this activity strongly depends on the length of the alkyl chain .
Action Environment
The action of Octyl sulfobetaine is influenced by environmental factors. For instance, the effects of temperature changes and the addition of electrolyte on sulfobetaines have been found to be minimal . This suggests that Octyl sulfobetaine can maintain its action, efficacy, and stability under a variety of environmental conditions .
Biochemical Analysis
Biochemical Properties
Octyl Sulfobetaine interacts with various biomolecules in biochemical reactions. As a zwitterionic surfactant, it can interact with proteins, lipids, and other biomolecules, affecting their stability and function . The nature of these interactions is largely determined by the unique structure of Octyl Sulfobetaine, which contains both positive and negative charges .
Cellular Effects
Octyl Sulfobetaine can influence cell function in various ways. For instance, it has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria . This suggests that Octyl Sulfobetaine may influence cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Octyl Sulfobetaine’s action involves its interactions with biomolecules at the molecular level. As a surfactant, it can interact with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
The effects of Octyl Sulfobetaine can change over time in laboratory settings. For instance, it has been shown that Octyl Sulfobetaine can exhibit a thermoresponsive upper critical solution temperature (UCST) in acetate buffer solutions . This suggests that Octyl Sulfobetaine may have long-term effects on cellular function in in vitro or in vivo studies .
Transport and Distribution
Octyl Sulfobetaine can be transported and distributed within cells and tissues. As a surfactant, it can interact with various transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate typically involves the reaction of N,N-dimethyl-1-octylamine with 1,3-propanesultone. The reaction is carried out in an organic solvent such as acetonitrile or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-octylazaniumyl)propane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can lead to the formation of alcohols, while oxidation reactions can produce sulfonic acids .
Comparison with Similar Compounds
Similar Compounds
N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Similar in structure but with a longer alkyl chain.
N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another similar compound with an even longer alkyl chain.
Uniqueness
3-(Dimethyl-octylazaniumyl)propane-1-sulfonate is unique due to its optimal balance between hydrophobic and hydrophilic properties, making it particularly effective in solubilizing a wide range of biomolecules. Its shorter alkyl chain compared to similar compounds allows for better solubility in aqueous solutions .
Properties
IUPAC Name |
3-[dimethyl(octyl)azaniumyl]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRAABPTWGFNIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074547 | |
Record name | N-Octylsulfobetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15178-76-4 | |
Record name | N-Octylsulfobetaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Octylsulfobetaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(Dimethyloctylammonio)propane-1-sulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4755UU7TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of octyl-sulfobetaine in surfactant formulations for treating oil-based drill cuttings?
A: Octyl-sulfobetaine acts as a lime soap dispersing agent (LSDA) in surfactant formulations designed to remove oil from drill cuttings []. Oil-based drill cuttings often contain calcium ions (Ca++). These ions can react with anionic surfactants, like the primary surfactant used in the study (branched C14-C15 alcohol propoxylate sulfate), forming insoluble lime soaps. These soaps reduce the effectiveness of the surfactant and hinder oil removal. Octyl-sulfobetaine helps to disperse these lime soaps, preventing their precipitation and improving the overall oil removal efficiency of the formulation.
Q2: How does the chemical structure of octyl-sulfobetaine contribute to its function as an LSDA?
A2: While the provided research does not delve into the specific structural mechanism of octyl-sulfobetaine as an LSDA, its amphoteric nature is likely key. It possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group. This characteristic allows it to interact with both the hydrophilic and hydrophobic portions of lime soaps, potentially disrupting their aggregation and enhancing their solubility in the washing solution.
Q3: Are there alternative uses for octyl-sulfobetaine explored in the provided research articles beyond oil-based drill cutting treatment?
A: Yes, the research also investigates the application of octyl-sulfobetaine in removing Alexandrium tamarense cells [, ]. While the specific details of this application aren't provided in the abstracts, it highlights the versatility of this compound beyond oil remediation.
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